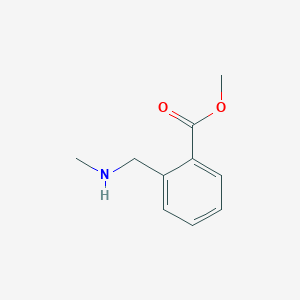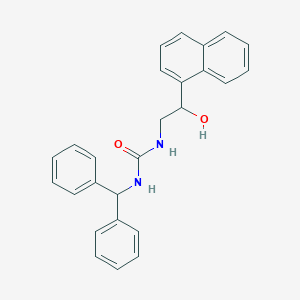
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea” is a complex organic molecule. It contains a benzhydryl group, a naphthalen-1-yl group, and a urea group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the hydroxy group might be involved in reactions such as esterification or ether formation. The urea group could participate in reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the presence of polar groups and aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Urea derivatives are utilized in synthesizing complex ring systems, such as the benz[h]imidazo[1,2‐c]quinazoline ring system, through thermal decomposition or treatment with base, indicating potential utility in creating pharmacologically active compounds (Petridou-Fischer & Papadopoulos, 1984).
- Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with various counterparts explore the classical substituent effect on the association, highlighting the relevance of urea derivatives in studying molecular interactions and compound stability (Ośmiałowski et al., 2013).
Biological Applications
- The study of hydroxamic acids and ureas from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement suggests applications in synthesizing bioactive compounds without racemization, beneficial for pharmaceutical development (Thalluri et al., 2014).
- Research on the synthesis of naphthalenes through platinum-catalyzed hydroarylation of aryl enynes presents methods for producing functionalized naphthalenes, which could have implications in developing materials and drugs (Kang et al., 2012).
Material Science and Photophysical Properties
- The fluorescent derivatization of amino acids with naphthalene derivatives showcases potential applications in bioassays and sensor development, emphasizing the role of naphthalene-based compounds in creating fluorescent markers (Frade et al., 2007).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. For example, compounds with a naphthalen-1-yl group have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(30)28-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,29H,18H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBBZPUSYEJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

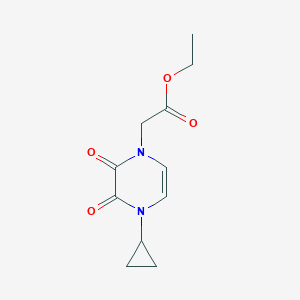
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)
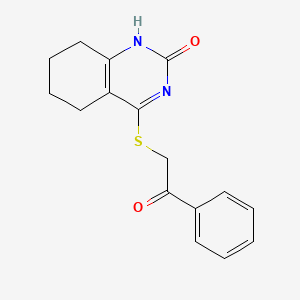
![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)
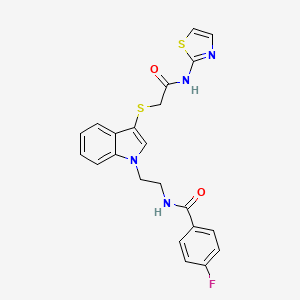

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
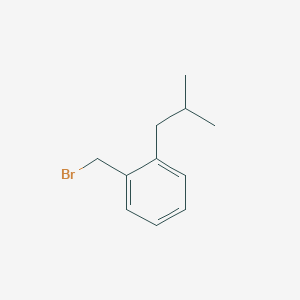
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

